molecular formula C24H31NO6 B11153144 1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11153144
M. Wt: 429.5 g/mol
InChI Key: DRRLBGGHLHMLTN-IBGZPJMESA-N
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Description

1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a chromen-7-yl moiety with a pyrrolidine-2-carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the chromen-7-yl moiety, which can be synthesized through the reaction of 4,8-dimethyl-2-oxo-2H-chromen with hexyl bromide under basic conditions. The resulting intermediate is then reacted with 2-bromoacetic acid to form the 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

The next step involves the coupling of this intermediate with pyrrolidine-2-carboxylic acid. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine-2-carboxylic acid group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to the combination of the chromen-7-yl moiety with the pyrrolidine-2-carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-1-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H31NO6/c1-4-5-6-7-9-18-15(2)17-11-12-20(16(3)22(17)31-24(18)29)30-14-21(26)25-13-8-10-19(25)23(27)28/h11-12,19H,4-10,13-14H2,1-3H3,(H,27,28)/t19-/m0/s1

InChI Key

DRRLBGGHLHMLTN-IBGZPJMESA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCC[C@H]3C(=O)O)C)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCCC3C(=O)O)C)OC1=O)C

Origin of Product

United States

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